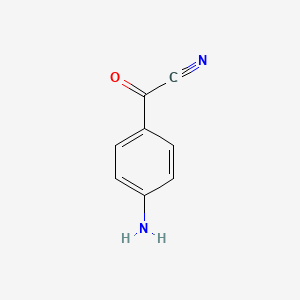
Methyl 3-methylcyclobutene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methylcyclobutene-1-carboxylate is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclobutene, a four-membered ring structure, with a methyl group and a carboxylate ester functional group. This compound is of interest in organic chemistry due to its unique ring strain and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-methylcyclobutene-1-carboxylate can be synthesized through various methods. One common approach involves the cyclization of a suitable precursor under specific conditions. For instance, the reaction of 3-methyl-1-butyne with ethyl diazoacetate in the presence of a rhodium catalyst can yield the desired cyclobutene derivative . The reaction typically requires controlled temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methylcyclobutene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Applications De Recherche Scientifique
Methyl 3-methylcyclobutene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of methyl 3-methylcyclobutene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of carboxylic acids and alcohols. The cyclobutene ring can participate in ring-opening reactions under specific conditions, which can be exploited in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methylcyclobutane-1-carboxylate: Similar structure but with a saturated cyclobutane ring.
3-Methylcyclobutene: Lacks the ester functional group.
Cyclobutene derivatives: Various derivatives with different substituents on the cyclobutene ring .
Uniqueness
Methyl 3-methylcyclobutene-1-carboxylate is unique due to its combination of a strained cyclobutene ring and an ester functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
methyl 3-methylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(4-5)7(8)9-2/h3,5H,4H2,1-2H3 |
Clé InChI |
SGXVMULEQVCRML-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


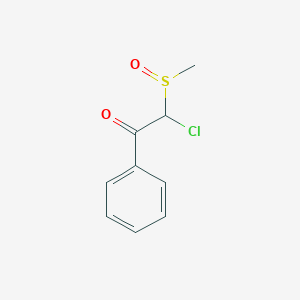
![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)
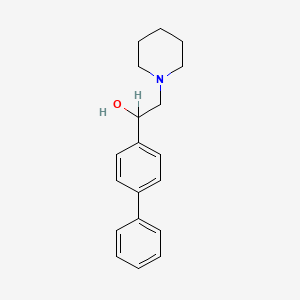
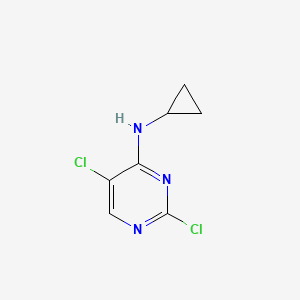

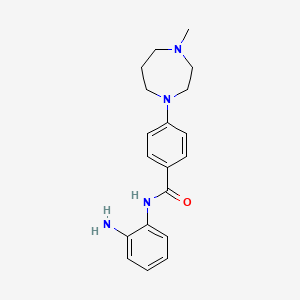
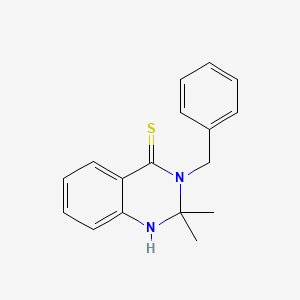
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)


